7-Methyl-octahydro-1,4-methano-naphthalen-6-one
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Overview
Description
7-Methyl-octahydro-1,4-methano-naphthalen-6-one is a chemical compound with the empirical formula C12H18O and a molecular weight of 178.27 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-octahydro-1,4-methano-naphthalen-6-one involves several steps, typically starting with the cyclization of appropriate precursors. One common method involves the use of cycloaliphatic compounds, which undergo cyclization reactions under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and precise temperature control to achieve high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-octahydro-1,4-methano-naphthalen-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
7-Methyl-octahydro-1,4-methano-naphthalen-6-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential medicinal applications includes exploring its effects on biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Methyl-octahydro-1,4-methano-naphthalen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-(methylthio)naphthalen-1(2H)-one
- 7-Methyl-3,4-dihydro-2H-naphthalen-1-one
- 6-Methyl-3,4-dihydro-2H-naphthalen-1-one
- 3,4-Dimethyl-9,10-dihydro-8H-1,6-dioxa-dicyclopenta(a,h)naphthalen-7-one
Uniqueness
7-Methyl-octahydro-1,4-methano-naphthalen-6-one stands out due to its specific structural features, which confer unique chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective or versatile.
Properties
IUPAC Name |
(1S,8R)-5-methyltricyclo[6.2.1.02,7]undecan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-7-4-10-8-2-3-9(5-8)11(10)6-12(7)13/h7-11H,2-6H2,1H3/t7?,8-,9+,10?,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFXPROOUAWFEE-SQQPQDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3)C2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2[C@@H]3CC[C@@H](C3)C2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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